3-Nitrobenzamide
Overview
Description
M-nitrobenzamide is a yellow powder. (NTP, 1992)
Scientific Research Applications
Antiviral Action
3-Nitrobenzamide, specifically its derivative 3-nitrosobenzamide, has been found effective against the human immunodeficiency virus (HIV) in human lymphocytes. It works by interrupting the role of p7NC in accurate proviral DNA synthesis during the infectious phase of the virus life cycle (Rice et al., 1993).
Chemotherapeutic Activity
4-Iodo-3-nitrobenzamide, a prodrug reduced to 4-iodo-3-nitrosobenzamide, has shown promise in killing tumor cells. This compound's tumoricidal action correlates with the reduction of the nitro group to nitroso in tumor cells (Mendeleyev et al., 1995).
DNA Strand-Break Repair and Radiation Sensitization
This compound, due to its ADPRT inhibitory properties, has been shown to sensitize mouse lymphoma cells to radiation and retard DNA strand break repair (George et al., 1986).
Anti-Inflammatory Properties
3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, demonstrates potent anti-inflammatory effects in a model of acute local inflammation (Cuzzocrea et al., 1998).
Synthesis of Heterocyclic Compounds
This compound derivatives are used in the one-pot synthesis of heterocyclic compounds, such as 2-(het)arylquinazolin-4(3H)-ones, which have potential applications in pharmaceuticals (Romero et al., 2013).
Thermodynamic Properties
Studies on the combustion and thermal analysis of this compound provide insights into its thermodynamic properties, crucial for its use in various scientific applications (Ximello et al., 2014).
Quality Control in Anticonvulsants
This compound derivatives have been synthesized and proposed for further preclinical studies as potential anticonvulsants, with developed methods for quality control (Sych et al., 2018).
Crystal Engineering
This compound and its derivatives play a role in crystal engineering, forming different three-dimensional framework structures, important in the development of new materials (Saha et al., 2005).
Vibrational Spectrum Analysis
Studies on this compound derivatives, such as 2-hydroxy-5-nitrobenzamide, using infrared spectroscopy and molecular dynamics simulation, contribute to understanding the nature of hydrogen bonding (Brela et al., 2012).
Antimycobacterial Activity
Novel nitrobenzamide derivatives have shown considerable in vitro antitubercular activity, opening new directions for antimycobacterial drug development (Wang et al., 2019).
Anti-Tumor Activity
Various 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities, showing potential as therapeutic agents in cancer treatment (Zhu et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that a structurally similar compound, 3-aminobenzamide, is known to inhibit poly adp ribose polymerase (parp), an enzyme responsible for dna repair, transcription control, and programmed cell death .
Mode of Action
The exact mode of action of 3-Nitrobenzamide is not clearly established. Given its structural similarity to 3-Aminobenzamide, it might interact with its targets in a similar manner. When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .
Biochemical Pathways
If we consider the action of 3-aminobenzamide, it could potentially affect the dna repair pathway by inhibiting parp . This could lead to downstream effects such as increased DNA damage and altered gene expression.
Result of Action
If it acts similarly to 3-Aminobenzamide, it could potentially lead to increased DNA damage due to the inhibition of PARP .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound can be prepared from 3-nitrobenzaldehyde or m-nitrobenzonitrile
Cellular Effects
It is known that the compound has anti-tumor activities
Molecular Mechanism
It is known that the compound requires metabolic activation to an unstable intermediate, 4-iodo-3-nitrosobenzamide
Temporal Effects in Laboratory Settings
It is known that the compound can be prepared at 80°C using household bleach
Metabolic Pathways
It is known that the compound can be metabolized to 4-hydroxynibentan
Properties
IUPAC Name |
3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAYEPXDGHYGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Record name | M-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025732 | |
Record name | 3-Nitrobenzamide | |
Source | EPA DSSTox | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitrobenzamide is a yellow powder. (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
590 to 599 °F at 760 mmHg (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
645-09-0 | |
Record name | M-NITROBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-09-0 | |
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Record name | 3-Nitrobenzamide | |
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Record name | 3-Nitrobenzamide | |
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Record name | Benzamide, 3-nitro- | |
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Record name | 3-Nitrobenzamide | |
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Record name | 3-nitrobenzamide | |
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Record name | 3-NITROBENZAMIDE | |
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Melting Point |
288.9 °F (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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